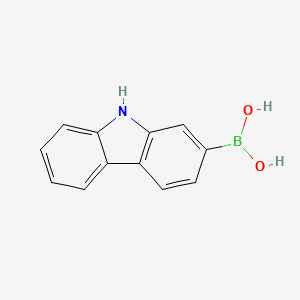

(9H-Carbazol-2-yl)boronic acid

概要

説明

(9H-Carbazol-2-yl)boronic acid is a boronic acid derivative that features a carbazole moiety. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is a white to almost white powder that is slightly soluble in tetrahydrofuran .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Carbazol-2-yl)boronic acid typically involves the reaction of 2-bromo-9H-carbazole with triisopropyl borate in the presence of n-butyllithium. The reaction is carried out at low temperatures, around -78°C, to ensure the stability of the intermediates. The mixture is then allowed to warm to room temperature and hydrolyzed to yield the boronic acid .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes maintaining stringent temperature controls and using high-purity reagents to ensure the consistency and quality of the final product .

化学反応の分析

Types of Reactions: (9H-Carbazol-2-yl)boronic acid primarily undergoes coupling reactions, such as the Suzuki-Miyaura coupling, which is used to form biaryl compounds. It can also participate in other types of coupling reactions like Chan-Lam coupling and Petasis reaction .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Chan-Lam Coupling: Copper catalysts and amines.

Petasis Reaction: Boronic acids, amines, and carbonyl compounds.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

(9H-Carbazol-2-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of fluorescent probes and sensors.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

作用機序

The mechanism of action of (9H-Carbazol-2-yl)boronic acid in coupling reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product. The boronic acid moiety acts as a mild electrophile, facilitating the formation of carbon-carbon bonds .

類似化合物との比較

- (9-Phenyl-9H-carbazol-2-yl)boronic acid

- (2-(9H-Carbazol-9-yl)phenyl)boronic acid

Comparison: (9H-Carbazol-2-yl)boronic acid is unique due to its specific substitution pattern on the carbazole ring, which can influence its reactivity and the properties of the resulting products. Compared to (9-Phenyl-9H-carbazol-2-yl)boronic acid, it lacks the phenyl substitution, which can lead to differences in electronic properties and steric effects.

生物活性

(9H-Carbazol-2-yl)boronic acid, also known as (9-Phenyl-9H-carbazol-2-yl)boronic acid, is a compound that has garnered attention in the fields of medicinal chemistry and materials science due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₄BNO₂, with a molecular weight of 287.12 g/mol. The compound features a boronic acid functional group attached to a carbazole moiety, which is significant for its reactivity and potential applications in drug development and organic synthesis.

Target Interactions

This compound interacts with various biomolecules, particularly enzymes and proteins that contain diol side chains. The boronic acid moiety can form reversible covalent bonds with these diols, modulating the activity of the biomolecules involved.

Biochemical Pathways

The compound influences biochemical pathways related to organic optoelectronic materials and liquid crystal molecules through processes such as Suzuki coupling. This interaction is crucial for the modulation of luminescent properties in these materials.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, including laryngeal carcinoma (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells. The presence of electron-donating groups enhances its activity against tumor cell lines .

Antimicrobial Properties

The compound has shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans. In vitro studies reported zones of inhibition ranging from 11.1 to 24.0 mm at a concentration of 50 µg/mL .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound derivatives against neuronal injury induced by glutamate. Compounds with bulky groups at the N-position exhibited significant neuroprotective activity, suggesting their potential in treating neurodegenerative diseases .

Case Studies

| Study | Findings | Concentration |

|---|---|---|

| Kaushik et al. | Active against A549 cell lines | Various |

| Sharma et al. | Antimicrobial activity against multiple strains | 50 µg/mL |

| Zhu et al. | Neuroprotective effects on HT22 cells | 3 µM |

特性

IUPAC Name |

9H-carbazol-2-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BNO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILHQTJWHIURJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3N2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。